QSY21 succinimidyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

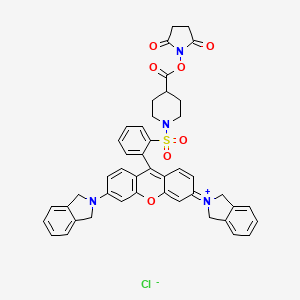

QSY21 succinimidyl ester is an organic chloride salt and a xanthene dye. It has a role as a fluorochrome. It contains a this compound(1+).

Aplicaciones Científicas De Investigación

Key Applications

-

Fluorescence Resonance Energy Transfer (FRET)

- Functionality : QSY21 is employed as a quencher in FRET assays due to its ability to absorb light at wavelengths that overlap with the emission spectra of various fluorophores.

- Usage : It is often used in conjunction with fluorophores such as Fluorescein and Cy5 to create efficient FRET pairs that allow researchers to study molecular interactions and dynamics in real-time .

- Bioconjugation

-

Imaging and Diagnostics

- Case Study : In a study involving low-density lipoprotein receptors, QSY21 was coupled to spermine to enhance solubility and electrostatic attraction to cell surfaces. This strategy allowed for effective quenching of fluorescence from labeled receptors, facilitating the quantification of receptor internalization .

- Benefits : The ability to selectively quench surface fluorescence while preserving intracellular signals enhances imaging accuracy in cellular studies.

-

Molecular Probes

- Design : QSY21 is utilized in the development of molecular probes that are activated upon specific interactions, such as enzyme cleavage.

- Example : In a probe designed for cysteine cathepsins, QSY21 was integrated into a construct where its quenching ability was released upon enzyme binding, allowing for the detection of active enzyme levels via fluorescence .

Table 1: Comparison of Quenching Efficiency

| Fluorophore | Quencher | Quenching Efficiency (%) |

|---|---|---|

| Cy3B | BHQ1 | 95 |

| Cy5 | QSY21 | 95 |

| Atto647N | QSY21 | 97 |

Data indicates that QSY21 provides comparable or superior quenching efficiency compared to other commonly used quenchers .

Table 2: Applications of QSY21 Succinimidyl Ester

Análisis De Reacciones Químicas

Reactivity with Amine-Containing Molecules

QSY21-NHS reacts with primary amines (e.g., lysine residues in proteins or amine-modified oligonucleotides) to form stable amide bonds. This reaction occurs under mild conditions (pH 7–9) and is critical for labeling biomolecules.

-

Mechanism :

QSY21 NHS+R NH2→QSY21 NH R+NHS

The NHS ester group undergoes nucleophilic attack by the amine, releasing N-hydroxysuccinimide (NHS) and forming a covalent amide bond . -

Key Parameters :

-

Applications :

Stability and Compatibility

-

Hydrolysis : QSY21-NHS hydrolyzes in aqueous buffers (half-life ~4 hours at pH 7.4).

-

Solubility : Compatible with DMSO, DMF, and acetonitrile; avoid prolonged exposure to water .

Case Study: KLK7 Detection in Netherton Syndrome

In a 2021 study, QSY21-labeled qABP 15 was used to detect active KLK7 in Spink5⁻/⁻Klk5⁻/⁻ mice :

-

Key Findings :

-

Enhanced fluorescence in diseased skin correlated with KLK7 overexpression.

-

No background signal in wild-type controls.

-

-

Experimental Workflow :

-

Skin extracts (80 µg protein) incubated with 100 µM qABP for 16 hours.

-

Fluorescence measured at 670 nm (Cy5 emission).

-

Propiedades

Fórmula molecular |

C45H39ClN4O7S |

|---|---|

Peso molecular |

815.3 g/mol |

Nombre IUPAC |

(2,5-dioxopyrrolidin-1-yl) 1-[2-[3-(1,3-dihydroisoindol-2-ium-2-ylidene)-6-(1,3-dihydroisoindol-2-yl)xanthen-9-yl]phenyl]sulfonylpiperidine-4-carboxylate;chloride |

InChI |

InChI=1S/C45H39N4O7S.ClH/c50-42-17-18-43(51)49(42)56-45(52)29-19-21-48(22-20-29)57(53,54)41-12-6-5-11-38(41)44-36-15-13-34(46-25-30-7-1-2-8-31(30)26-46)23-39(36)55-40-24-35(14-16-37(40)44)47-27-32-9-3-4-10-33(32)28-47;/h1-16,23-24,29H,17-22,25-28H2;1H/q+1;/p-1 |

Clave InChI |

MTVVRWVOXZSVBW-UHFFFAOYSA-M |

SMILES canónico |

C1CN(CCC1C(=O)ON2C(=O)CCC2=O)S(=O)(=O)C3=CC=CC=C3C4=C5C=CC(=[N+]6CC7=CC=CC=C7C6)C=C5OC8=C4C=CC(=C8)N9CC1=CC=CC=C1C9.[Cl-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.